molecular formula C18H21NO3 B2571300 N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide CAS No. 2034292-24-3

N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide

Cat. No. B2571300
CAS RN: 2034292-24-3
M. Wt: 299.37
InChI Key: UFFFTADAQLZPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide, also known as BMX-001, is a novel compound that has gained attention in recent years due to its potential in various scientific research applications.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The core structure of benzofuran is known to interact with various biological targets, leading to cell growth inhibitory effects. For instance, certain benzofuran compounds have shown significant inhibition rates in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This suggests that our compound of interest could potentially be modified to enhance its anticancer activity and be used in targeted cancer therapies.

Antiviral Applications

The benzofuran moiety is a common feature in molecules with antiviral activity. Recent studies have identified macrocyclic benzofuran compounds with potent anti-hepatitis C virus activity. This indicates that benzofuran derivatives, including our compound, may be valuable in the development of new antiviral drugs, particularly as treatments for hepatitis C .

Antibacterial and Antioxidative Properties

Benzofuran derivatives are also recognized for their antibacterial and antioxidative activities. These properties make them suitable for research into new antibiotics and antioxidants, which can be used to combat bacterial infections and oxidative stress-related diseases .

Synthesis of Complex Benzofuran Systems

The compound could be used as a precursor in the synthesis of complex benzofuran systems. Innovative methods, such as free radical cyclization cascades, have been developed to construct polycyclic benzofuran compounds, which are challenging to prepare otherwise .

Drug Lead Compounds

Due to their strong biological activities, benzofuran compounds are considered potential natural drug lead compounds. They serve as a basis for the development of new drugs with various therapeutic applications, ranging from antitumor to antiviral treatments .

Development of Targeted Therapies

Benzofuran derivatives are being explored for their potential in targeted therapy, aiming to develop compounds with minimal side effects. The structural versatility of benzofuran allows for the creation of molecules that can selectively interact with specific biological targets .

Green Chemistry and Sustainable Synthesis

The benzofuran core can be utilized in green chemistry applications, where it serves as a building block for the synthesis of organic compounds through sustainable methods. This aligns with the increasing demand for environmentally friendly chemical processes .

Pharmacological Research

Finally, the compound can be used in pharmacological research to study the relationship between molecular structure and biological activity. This research can lead to the discovery of new drugs and a better understanding of how benzofuran derivatives interact with biological systems .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-17(12-19-18(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,17H,4,7-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFFTADAQLZPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCC=CC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide

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